5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
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Overview
Description
5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core pyrimidinone structure, followed by the introduction of the chlorobenzoyl and dichlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions required. The process may be optimized for efficiency and yield, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone include other pyrimidinone derivatives with different substituents. Examples include:
- 5-(4-Methylbenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- 5-(4-Chlorobenzoyl)-6-(3,4-difluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12Cl3F3N2O3 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H12Cl3F3N2O3/c19-10-4-1-8(2-5-10)15(27)13-14(9-3-6-11(20)12(21)7-9)25-16(28)26-17(13,29)18(22,23)24/h1-7,13-14,29H,(H2,25,26,28) |
InChI Key |
OHNOHZYIEIIUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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